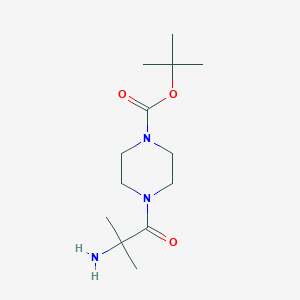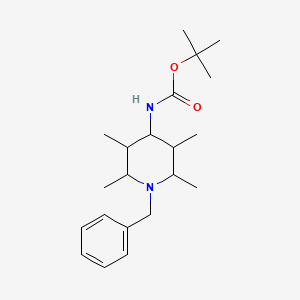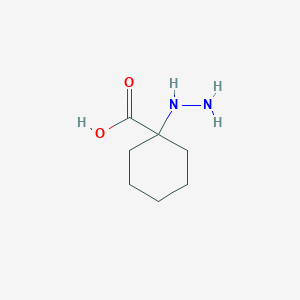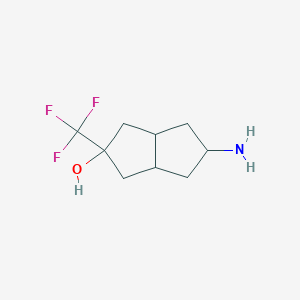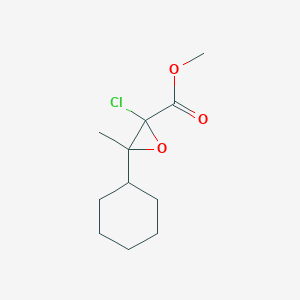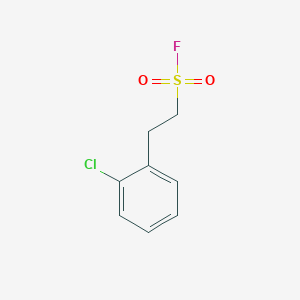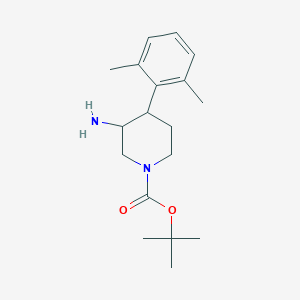
Tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylphenyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate typically involves the reaction of 3-amino-4-(2,6-dimethylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the dimethylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of new piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals.
- Evaluated for its pharmacological properties and therapeutic potential.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate is unique due to the presence of the 2,6-dimethylphenyl group, which may impart distinct steric and electronic properties compared to other similar compounds.
- The specific arrangement of functional groups in this compound may result in different reactivity and interaction profiles, making it suitable for unique applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-7-6-8-13(2)16(12)14-9-10-20(11-15(14)19)17(21)22-18(3,4)5/h6-8,14-15H,9-11,19H2,1-5H3 |
Clé InChI |
HFENLDCWRDNAKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


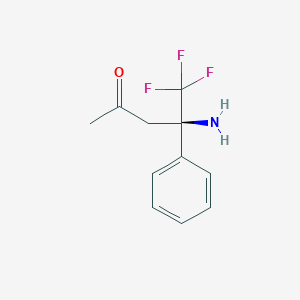

![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)
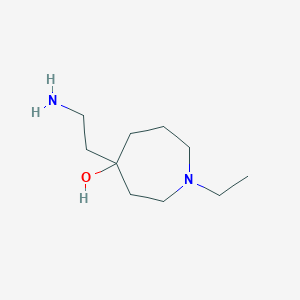

![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)
